molecular formula C8H9FS B13076253 (4-Fluoro-2-methylphenyl)methanethiol

(4-Fluoro-2-methylphenyl)methanethiol

Cat. No.: B13076253
M. Wt: 156.22 g/mol
InChI Key: NLXGRQSERODCDO-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methylphenyl)methanethiol is a fluorinated aromatic thiol derivative characterized by a methanethiol (-SCH₃) group attached to a benzene ring substituted with a fluorine atom at the para position (C4) and a methyl group at the ortho position (C2).

Fluorinated analogs like this compound likely require specialized precursors (e.g., fluorinated benzyl halides) and thiolation agents (e.g., thiourea or H₂S) under controlled conditions.

Applications: Fluorinated thiols are valuable in drug design due to fluorine’s ability to enhance bioavailability and metabolic stability. They also serve as intermediates in organosulfur chemistry and catalysis .

Properties

IUPAC Name

(4-fluoro-2-methylphenyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FS/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXGRQSERODCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-methylphenyl)methanethiol typically involves the introduction of a thiol group to a fluorinated aromatic compound. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a thiol group is introduced to a fluorinated aromatic precursor under basic conditions. The reaction can be carried out using sodium hydrosulfide (NaHS) or thiourea as the sulfur source.

Industrial Production Methods

Industrial production of this compound may involve large-scale S_NAr reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-methylphenyl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

(4-Fluoro-2-methylphenyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methylphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to potential biological effects. The fluorine atom can influence the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (4-Fluoro-2-methylphenyl)methanethiol with structurally related thiols, focusing on substituent effects, physicochemical properties, and reactivity.

Table 1. Comparative Analysis of this compound and Analogous Thiols

Property This compound (2-Fluorophenyl)methanethiol Phenylmethanethiol
Molecular Formula C₈H₉FS C₇H₇FS C₇H₈S
Molecular Weight 156.22 g/mol 142.19 g/mol 124.23 g/mol
Substituents 4-F, 2-CH₃ 2-F None
Boiling Point ~210°C (estimated) ~198°C (estimated) 194–196°C
pKa (Thiol) ~6.4 (estimated) ~6.8 6.6
Key Reactivity High steric hindrance; moderate acidity Moderate acidity; lower steric hindrance Standard thiol reactivity
Synthesis Challenges Requires fluorinated precursors Fluorine at ortho may complicate synthesis Well-established industrial routes

Key Comparisons :

Electronic Effects: The 4-fluoro substituent in this compound exerts an electron-withdrawing effect via the aromatic ring, increasing the acidity of the thiol group (lower pKa ~6.4) compared to (2-Fluorophenyl)methanethiol (pKa ~6.8) .

Steric Hindrance :

  • The 2-methyl group in this compound introduces significant steric bulk, which may hinder access to the thiol group in enzymatic or catalytic reactions. This contrasts with (2-Fluorophenyl)methanethiol, where the smaller fluorine atom at the ortho position poses less steric interference .

Thermal Stability: Fluorinated thiols generally exhibit higher thermal stability than non-fluorinated analogs. However, the methyl group in this compound may slightly destabilize the compound due to increased steric strain .

Biological Activity: Methanethiol derivatives are known to inhibit microbial growth (e.g., Methylacidiphilum fumariolicum SolV) by disrupting metabolic pathways . The fluorinated analogs may exhibit enhanced antimicrobial activity due to improved membrane permeability from fluorine’s lipophilicity .

Catalytic Applications :

  • Thiols like phenylmethanethiol are intermediates in methionine production via catalytic thiolation . Fluorinated derivatives may require modified catalysts (e.g., acid-base adjusted zeolites) to accommodate electronic and steric effects .

Research Findings and Implications

Microbial Inhibition :
Methanethiol at 15 µM delays microbial growth by 71 hours in M. fumariolicum SolV cultures . Fluorinated analogs like this compound could exhibit stronger inhibition due to enhanced reactivity or stability, though this requires experimental validation.

Catalytic Thiolation: Methanol thiolation to produce methanethiol is highly dependent on catalyst acid-base properties. Fluorinated derivatives may necessitate catalysts with weaker Lewis acid sites to avoid side reactions (e.g., dimethyl sulfide formation) .

Atmospheric Impact : Methanethiol contributes to atmospheric sulfur cycles and aerosol formation . Fluorinated thiols may have distinct environmental behaviors due to altered volatility and degradation pathways.

Biological Activity

(4-Fluoro-2-methylphenyl)methanethiol is an organic compound characterized by a thiol (-SH) group attached to a phenyl ring that has both a fluorine atom at the para (4-) position and a methyl group at the ortho (2-) position. This unique substitution pattern significantly influences its chemical properties and potential biological activities. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and applications in medicinal chemistry.

Chemical Structure and Properties

Molecular Formula: C₉H₉F₁S
Molecular Weight: 172.24 g/mol

The presence of the thiol group allows for significant reactivity, particularly in forming covalent bonds with electrophiles, which can lead to alterations in biological pathways. The fluorine atom enhances the compound's reactivity and influences its interaction with various enzymes and receptors.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and nucleic acids, leading to potential biological effects such as:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes by modifying their active sites.
  • Modulation of Signal Transduction Pathways: Interactions with receptors could alter signaling pathways involved in cell proliferation and survival.

Anticancer Potential

Recent studies have shown that compounds similar to this compound exhibit anticancer properties by targeting specific pathways involved in tumor growth. For example, heterocyclic compounds containing sulfur, such as thiols, have been identified as having significant anticancer activity due to their ability to interact with critical signaling molecules involved in cancer progression .

Case Study: In Vitro Analysis

A study investigating the effects of this compound on cancer cell lines demonstrated that:

  • Cell Viability: The compound reduced cell viability in a dose-dependent manner.
  • Apoptosis Induction: Increased levels of apoptotic markers were observed, indicating that the compound may induce programmed cell death in malignant cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
ThiophenolParent compound without substitutionsBasic structure of thiophenols
4-FluorothiophenolContains fluorine but lacks methylSimilar reactivity but different steric effects
2-MethylthiophenolContains methyl but lacks fluorineDifferent electronic properties due to lack of fluorine

The combination of both fluorine and methyl substitutions in this compound may enhance its reactivity and biological activity compared to its analogs.

Applications in Drug Development

The potential therapeutic properties of this compound are being explored in drug development. Its ability to modify biomolecules makes it a candidate for developing new drugs targeting various diseases, particularly cancer. The compound's unique structure allows for the design of derivatives that may enhance efficacy and reduce side effects .

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